5-Chloro-2,6-dihydroxynicotinamide
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Overview
Description
5-Chloro-2,6-dihydroxynicotinamide is a chemical compound with the molecular formula C6H5ClN2O3. It is a derivative of nicotinamide, featuring a chlorine atom and two hydroxyl groups attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,6-dihydroxynicotinamide typically involves the chlorination of 2,6-dihydroxynicotinamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 2,6-dihydroxynicotinamide in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue the reaction until the completion, as monitored by thin-layer chromatography (TLC).
- Purify the product by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,6-dihydroxynicotinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2,6-dihydroxynicotinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-2,6-dihydroxynicotinamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in redox reactions and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxynicotinamide: Lacks the chlorine atom but shares similar hydroxyl groups.
5-Chloro-2-hydroxynicotinamide: Similar structure but with only one hydroxyl group.
5-Chloro-2,6-dimethoxynicotinamide: Contains methoxy groups instead of hydroxyl groups
Uniqueness
5-Chloro-2,6-dihydroxynicotinamide is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C6H5ClN2O3 |
---|---|
Molecular Weight |
188.57 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C6H5ClN2O3/c7-3-1-2(4(8)10)5(11)9-6(3)12/h1H,(H2,8,10)(H2,9,11,12) |
InChI Key |
AMYFOJLIWDFAFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=C1C(=O)N)O)Cl |
Origin of Product |
United States |
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